Quingestrone
Overview
Description
Quingestrone, also known as progesterone 3-cyclopentyl enol ether (PCPE) and sold under the brand name Enol-Luteovis, is a progestin medication . It was previously used in birth control pills in Italy but is now no longer marketed . It is a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone .
Molecular Structure Analysis
Quingestrone has a molecular formula of C26H38O2 . Its average mass is 382.579 Da and its mono-isotopic mass is 382.287170 Da . It has 6 defined stereocentres .
Physical And Chemical Properties Analysis
Quingestrone has a molecular formula of C26H38O2 . Its average mass is 382.579 Da and its mono-isotopic mass is 382.287170 Da . It has 6 defined stereocentres .
Scientific Research Applications
Chromatographic Analysis
Quingestrone's stability and decomposition can be analyzed through a comprehensive paper chromatographic assay. This method is capable of identifying and quantitatively determining as little as 1% of decomposition products with an accuracy of ±5%. This procedure includes the separation and identification of decomposition products, their quantitative determination, and the quantitative assay of the parent compound, providing crucial data on the stability of quingestrone in various forms including crystalline, solutions, and pharmaceutical dosage forms (Talmage, Penner, & Geller, 1964).
Mechanism of Action Studies
The contraceptive mechanism of quingestrone derivatives like quingestanol acetate has been investigated. Studies have been conducted on healthy, ovulating women to observe effects such as suppression of preovulatory follicle-stimulating hormone and luteinizing hormone peaks, alteration of urinary estrogens, and a decrease in serum progesterone. These insights into the drug's mechanism of action help in understanding its impact on ovulation, corpus luteum function, and cervical mucus properties (Moghissi & Syner, 1975).
Two-Dimensional TLC for Stability Testing
Two-dimensional thin-layer chromatography (TLC) has been employed to detect side reactions of quingestrone with adsorbents or decomposition due to instability in solvent systems. This method helps in identifying compound alterations, which is crucial for ensuring the integrity and efficacy of pharmaceutical products (Penner, Talmage, & Geller, 1966).
Treatment of Premenopausal Endometrial Hyperplasia
Research has shown the effectiveness of quingestrone in treating premenopausal endometrial hyperplasia. This involves a sequential therapy approach, where quingestrone is used along with other hormonal treatments to manage irregular bleeding and glandular hyperplasia. Such studies provide valuable information for the therapeutic use of quingestrone in gynecological conditions (Ricciardi et al., 1973).
Oral Implantology and Carcinogenesis Research
Quingestrone's impact is not limited to reproductive health; it also finds application in oral implantology and carcinogenesis research. Such studies focus on understanding the effects of various substances, including quingestrone, on oral health and potential cancer-causing effects (Hamner, 1973).
Postcoital Contraceptive Studies
Quingestrone derivatives have been evaluated as postcoital oral contraceptives in various clinical settings, providing insights into their efficacy and optimal dosage for emergency contraception. This research contributes to the development of more effective contraceptive methods (Mischler et al., 1974).
Once-a-Month Oral Contraceptive Research
Studies have explored the use of quingestrone in combination with other agents as a once-a-month oral contraceptive. This research is significant for developing long-acting and convenient contraceptive options (Lotvin & Berman, 1970).
Safety And Hazards
properties
IUPAC Name |
1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRSHOUEXATJE-FBQZJRKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217196 | |
Record name | Quingestrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quingestrone | |
CAS RN |
67-95-8 | |
Record name | Quingestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quingestrone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quingestrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINGESTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612VZ9I5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.